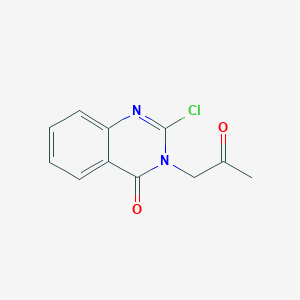

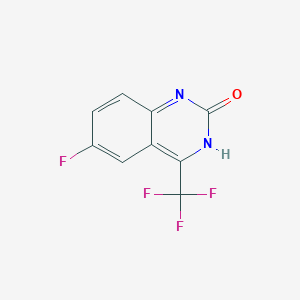

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-メチルキノリン-3-イル)ピリミジン-2-アミンは、キノリンおよびピリミジン部分を含む複素環式化合物です。

製法

合成経路と反応条件

4-(2-メチルキノリン-3-イル)ピリミジン-2-アミンの合成は、一般的にキノリン環とピリミジン環を構築し、その後カップリングさせることを含みます。 キノリン部分を合成するための一般的な方法の1つは、アニリン誘導体とα、β-不飽和カルボニル化合物を縮合させるDoebner-von Miller反応です . ピリミジン環は、尿素、アルデヒド、およびβ-ケトエステルを縮合させるBiginelli反応によって合成できます .

工業生産方法

この化合物の工業生産には、収率と純度を高めるために反応条件を最適化することが含まれる場合があります。 これには、遷移金属などの触媒の使用や、環境への影響を最小限に抑えるためのグリーンケミストリー原則の適用が含まれる場合があります .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylquinolin-3-YL)pyrimidin-2-amine typically involves the construction of the quinoline and pyrimidine rings followed by their coupling. One common method for synthesizing the quinoline moiety is the Doebner–von Miller reaction, which involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds . The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, such as transition metals, and the application of green chemistry principles to minimize environmental impact .

化学反応の分析

反応の種類

4-(2-メチルキノリン-3-イル)ピリミジン-2-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: キノリン部分は、キノリンN-オキシドを形成するように酸化できます。

還元: ニトロ基(存在する場合)はアミンに還元できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸があります。

還元: パラジウム触媒を用いた水素ガスや水素化ホウ素ナトリウムなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、キノリン部分の酸化によりキノリンN-オキシドが生成され、ニトロ基の還元により対応するアミンが生成されます .

科学研究における用途

4-(2-メチルキノリン-3-イル)ピリミジン-2-アミンは、科学研究においていくつかの用途があります。

化学: それは、より複雑な分子の合成のための構成要素として使用されます。

生物学: この化合物は、特定の酵素の阻害剤として潜在的な可能性を示しており、創薬の候補となっています.

科学的研究の応用

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Industry: The compound can be used in the development of new materials with specific properties.

作用機序

4-(2-メチルキノリン-3-イル)ピリミジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、活性部位に結合して基質の結合とそれに続く触媒作用を妨げることにより、酵素活性を阻害する可能性があります . 関与する正確な経路は、特定の用途と標的酵素によって異なります。

類似の化合物との比較

類似の化合物

2-メチルキノリン: キノリン部分を共有しますが、ピリミジン環はありません。

ピリミジン-2-アミン: ピリミジン環を含みますが、キノリン部分はありません.

独自性

4-(2-メチルキノリン-3-イル)ピリミジン-2-アミンは、キノリンとピリミジン環の組み合わせにより、独自の化学的および生物学的特性を付与するため、ユニークです。 この二重機能により、医薬品化学および材料科学におけるさまざまな用途に適した汎用性の高い化合物となっています .

類似化合物との比較

Similar Compounds

2-Methylquinoline: Shares the quinoline moiety but lacks the pyrimidine ring.

Pyrimidin-2-amine: Contains the pyrimidine ring but lacks the quinoline moiety.

Uniqueness

4-(2-Methylquinolin-3-YL)pyrimidin-2-amine is unique due to its combination of quinoline and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .

特性

分子式 |

C14H12N4 |

|---|---|

分子量 |

236.27 g/mol |

IUPAC名 |

4-(2-methylquinolin-3-yl)pyrimidin-2-amine |

InChI |

InChI=1S/C14H12N4/c1-9-11(13-6-7-16-14(15)18-13)8-10-4-2-3-5-12(10)17-9/h2-8H,1H3,(H2,15,16,18) |

InChIキー |

UXQXXPPDDHLCFU-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2C=C1C3=NC(=NC=C3)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11874993.png)

![1-Phenyl-1,3,4,5-tetrahydro-benzo[CD]indazole](/img/structure/B11875073.png)